molecular formula C11H15N3O2 B028646 Methyl 2-(piperazin-1-yl)nicotinate CAS No. 104813-92-5

Methyl 2-(piperazin-1-yl)nicotinate

Cat. No. B028646
M. Wt: 221.26 g/mol
InChI Key: ZFACJYCETZHQFY-UHFFFAOYSA-N
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Description

“Methyl 2-(piperazin-1-yl)nicotinate” is a chemical compound1. However, detailed information about this specific compound is not readily available in the sources I found. It’s worth noting that it shares similarities with other compounds such as "Methyl 2-(piperazin-1-yl)acetate hydrochloride"2 and "Ethyl 5-cyano-6-methyl-2-(piperazin-1-yl)nicotinate"3, which might suggest similar properties or uses.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “Methyl 2-(piperazin-1-yl)nicotinate”. However, related compounds such as “Ethyl 5-cyano-6-methyl-2-(piperazin-1-yl)nicotinate” have been synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA)3.



Molecular Structure Analysis

The molecular structure of “Methyl 2-(piperazin-1-yl)nicotinate” is not explicitly provided in the sources I found. However, a related compound, “Methyl 2-(piperazin-1-yl)acetate hydrochloride”, has a linear formula of C7H15ClN2O22.



Chemical Reactions Analysis

Specific chemical reactions involving “Methyl 2-(piperazin-1-yl)nicotinate” are not mentioned in the sources I found. However, related compounds have been used in various chemical reactions, such as the synthesis of 3-(4-(Substituted)-piperazin-1-yl)cinnolines4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-(piperazin-1-yl)nicotinate” are not explicitly provided in the sources I found. However, a related compound, “Methyl 2-(piperazin-1-yl)acetate hydrochloride”, has a molecular weight of 221.266.


Future Directions

The future directions for “Methyl 2-(piperazin-1-yl)nicotinate” are not explicitly mentioned in the sources I found. However, given its structural similarity to other compounds with known uses, it could potentially be explored for similar applications in pharmaceutical testing8.


Please note that this information is based on the best available resources and may not be fully comprehensive or completely accurate. For more detailed information, further research or consultation with a chemistry professional is recommended.


properties

IUPAC Name

methyl 2-piperazin-1-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-16-11(15)9-3-2-4-13-10(9)14-7-5-12-6-8-14/h2-4,12H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFACJYCETZHQFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602795
Record name Methyl 2-(piperazin-1-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(piperazin-1-yl)nicotinate

CAS RN

104813-92-5
Record name Methyl 2-(piperazin-1-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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